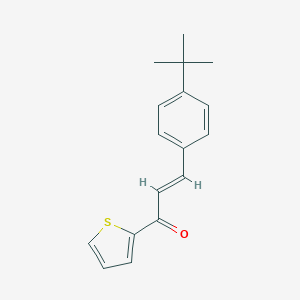
3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one, also known as Curcumin, is a natural polyphenol compound found in turmeric, a spice commonly used in Indian cuisine. Curcumin has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
Luminescent Properties and Theoretical Study
- Synthesis and Luminescent Properties : This compound and its derivatives, particularly in the context of Sm3+ and Dy3+ complexes, exhibit notable luminescent properties under UV light. These properties are attributed to the characteristic emissions of the central ions in the complexes, with Sm(TPP)3phen showing stronger fluorescence intensity than Dy(TPP)3phen. Quantum chemistry calculations align well with experimental data, confirming the luminescent behavior of these complexes (Liu et al., 2011).
Electrochromic Conducting Polymers
- Electrochromic Polymers : The compound has applications in the synthesis of electrochromic conducting polymers. Bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, including derivatives of this compound, have been synthesized, characterized, and found to oxidize and polymerize at low potentials. These polymers exhibit low redox switching potentials and high stability in the conducting state, suggesting potential for diverse electrochromic applications (Sotzing et al., 1996).
Calcium Antagonists and Antioxidant Activity
- Calcium Overload Inhibition and Antioxidant Activity : Related compounds have been studied for their role as calcium antagonists with dual functions of calcium overload inhibition and antioxidant activity. This suggests potential medicinal applications, particularly in cardiovascular and neuroprotective therapies (Kato et al., 1999).
Chiral Stationary Phases in Chromatography
- Chromatographic Applications : Derivatives of the compound have been used to create chiral packing materials for high-performance liquid chromatography (HPLC). These materials demonstrate high chiral recognition ability and are efficient in separating a range of racemates, indicating their utility in analytical chemistry and pharmacology (Li et al., 2009).
Photochromic Reactions
- Photochromism in Crystalline Phase : The compound and its derivatives have been found to exhibit reversible photochromic reactions in single-crystalline phases. These reactions, characterized by color changes upon exposure to different wavelengths of light, indicate potential applications in material science and optical technologies (Irie et al., 2000).
Anionic Polymerizations
- Polymerization Properties : The compound has been used in anionic polymerizations to form polybutadiene derivatives, which are then converted into polyacetylenes. This suggests applications in the development of novel polymers with specific structural and electronic properties (Yu & He, 2017).
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS/c1-17(2,3)14-9-6-13(7-10-14)8-11-15(18)16-5-4-12-19-16/h4-12H,1-3H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIPSWLJLJZTQU-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

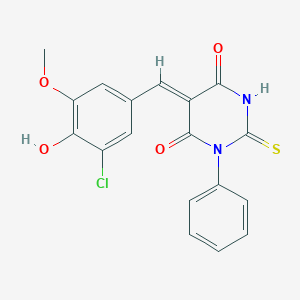
![N'-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B423300.png)
![N'-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B423301.png)
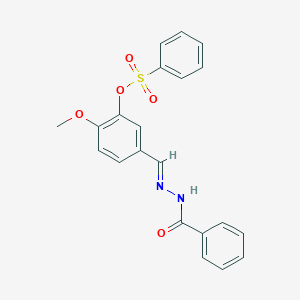
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B423306.png)

![N'-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423309.png)
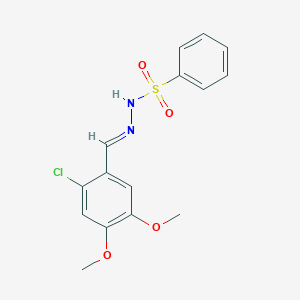
![N'-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423313.png)

![2-Methoxy-5-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B423315.png)
![2-(4-chlorophenoxy)-N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423318.png)
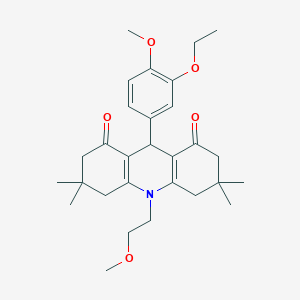
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B423320.png)